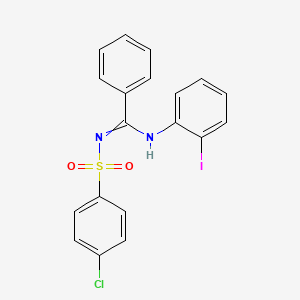
N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes a sulfonyl group, an iodophenyl group, and a benzenecarboximidamide moiety. These structural features contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of 2-iodoaniline: This intermediate can be synthesized by iodination of aniline.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylsulfonyl chloride with 2-iodoaniline in the presence of a base to form N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the iodophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl and iodophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)sulfonyl-N-(4-iodophenyl)benzenecarboximidamide: This compound has a similar structure but with the iodine atom at a different position.
N’-(4-bromophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide: This compound has a bromine atom instead of chlorine.
N’-(4-chlorophenyl)sulfonyl-N-(2-bromophenyl)benzenecarboximidamide: This compound has a bromine atom instead of iodine.
Uniqueness
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for diverse chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAISBFFNSFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile](/img/structure/B2763023.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)
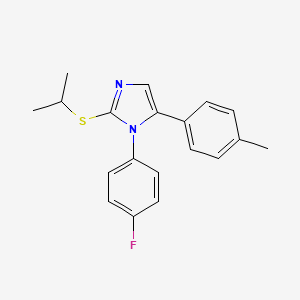
![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
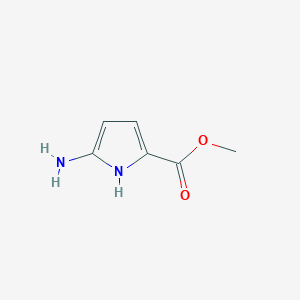
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763032.png)
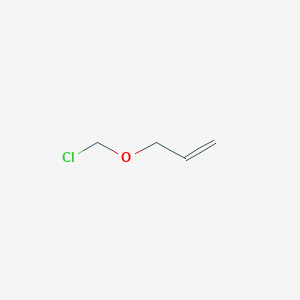
![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2763035.png)
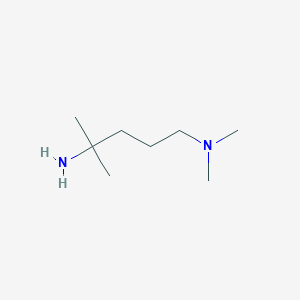
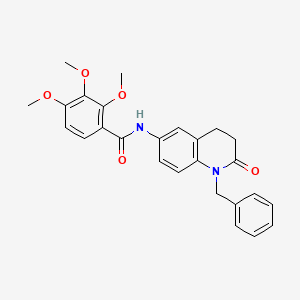
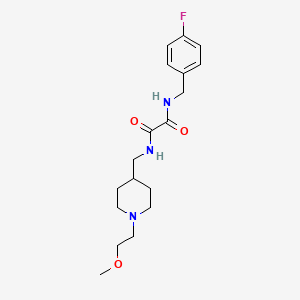
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
